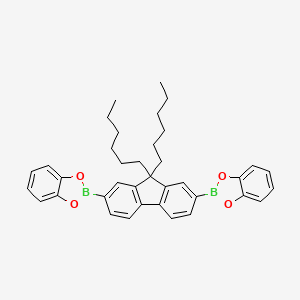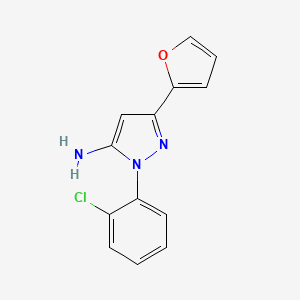
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(6-methyl-1-oxoheptyl)-, (3S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(6-methyl-1-oxoheptyl)-, (3S-cis)- is a complex organic compound that belongs to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This compound, in particular, has a unique structure that includes a furanone ring, a hydroxymethyl group, and a long aliphatic chain with a methyl group and a ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(6-methyl-1-oxoheptyl)-, (3S-cis)- typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor molecule that contains the necessary functional groups. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the furanone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry, advanced catalysis, and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The ketone group in the aliphatic chain can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted furanones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, furanones are studied for their potential antimicrobial and antifungal properties. This compound may exhibit similar activities and can be used in studies related to drug development.
Medicine
The compound’s potential biological activities make it a candidate for medicinal chemistry research. It may be investigated for its therapeutic effects and mechanisms of action in treating various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, fragrances, and flavoring agents due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(6-methyl-1-oxoheptyl)-, (3S-cis)- involves its interaction with specific molecular targets. The hydroxymethyl and ketone groups may participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(1-oxoheptyl)-: Similar structure but with a different aliphatic chain.
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(6-methyl-1-oxooctyl)-: Similar structure but with an additional carbon in the aliphatic chain.
Uniqueness
The unique combination of functional groups and the specific stereochemistry (3S-cis) of this compound distinguishes it from other furanones. Its specific structure may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
60866-47-9 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
(3S,4R)-4-(hydroxymethyl)-3-(6-methylheptanoyl)oxolan-2-one |
InChI |
InChI=1S/C13H22O4/c1-9(2)5-3-4-6-11(15)12-10(7-14)8-17-13(12)16/h9-10,12,14H,3-8H2,1-2H3/t10-,12+/m1/s1 |
InChI Key |
REAWNMHCBIUKLZ-PWSUYJOCSA-N |
Isomeric SMILES |
CC(C)CCCCC(=O)[C@@H]1[C@@H](COC1=O)CO |
Canonical SMILES |
CC(C)CCCCC(=O)C1C(COC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+](/img/structure/B12096501.png)


![[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate](/img/structure/B12096518.png)






![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)
